molecular formula C20H19NO4 B1224395 ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

Cat. No. B1224395
M. Wt: 337.4 g/mol
InChI Key: LTYOSFJRLOPDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-20819 is an amidobenzoic acid.

Scientific Research Applications

Highly Diastereoselective Synthesis

  • Study: The compound was used in a catalyst-free, highly diastereoselective reaction to yield spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).

Synthesis of Spiro[cyclopropane-1,1′(4′H)-naphthalene] Derivatives

  • Study: A new synthetic approach was explored for producing ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives (Arrault et al., 2001).

Functionalized 2H-pyran Derivatives Synthesis

  • Study: The compound was involved in a reaction to produce electron-deficient 1,3-dienes, leading to 2H-pyran derivatives (Yavari & Bayat, 2003).

Reaction with Methanol

  • Study: The reaction of electron-deficient cyclopropane derivatives with methanol was examined, leading to the formation of certain butyrates (Cao Wei, 2000).

De Novo Synthesis of Spirocyclopropane-Annelated Derivatives

  • Study: A high-pressure-induced reaction involving this compound resulted in the formation of several esters and subsequent steps led to the synthesis of spirocyclopropane-annelated derivatives (Meijere et al., 2003).

Synthesis of Spiro[cyclopropane-1,3'-oxindole]-2-Carboxylic Acid

  • Study: The synthesis of this compound, including various derivatives, involved diastereoselective cyclopropanation reactions (Yong et al., 2007).

Spiro Heterocyclization Reactions

  • Study: The compound underwent reactions leading to spiro heterocyclization of pyrrolediones with indan-1,3-dione and acyclic enamines (Sal’nikova et al., 2019).

Synthesis of Spiro-Oxindole Derivatives

  • Study: Ethyl lactate was used as a solvent in the synthesis of spiro-oxindole derivatives via 1,3-dipolar cycloaddition reaction (Dandia et al., 2013).

properties

Product Name

ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 3-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzoate

InChI

InChI=1S/C20H19NO4/c1-2-25-19(24)11-4-3-5-12(10-11)21-17(22)15-13-6-7-14(16(15)18(21)23)20(13)8-9-20/h3-7,10,13-16H,2,8-9H2,1H3

InChI Key

LTYOSFJRLOPDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
Reactant of Route 5
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
Reactant of Route 6
ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate

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